Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is a synthetic compound categorized under imidazole derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science. The molecular structure features a hexyl group attached to a carbamate moiety, which is linked to a 5-phenyl-4,5-dihydro-1H-imidazole ring. Its unique structural characteristics contribute to its biological activity and utility in various chemical reactions.
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is primarily sourced through synthetic routes involving organic chemistry techniques. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound's systematic name reflects its structural components, adhering to the conventions of chemical nomenclature.
The synthesis of Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate typically involves several key steps:
The molecular formula of Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is , with a molecular weight of approximately 289.37 g/mol. The structural representation includes:
Property | Value |
---|---|
CAS Number | 62780-19-2 |
IUPAC Name | Hexyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate |
InChI Key | KNHXEADBXKIGGV-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCOC(=O)NC1=NCC(N1)C2=CC=CC=C2 |
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate participates in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acetic acid at room temperature |
Reduction | Sodium borohydride | Methanol at low temperatures |
Substitution | Bromine | Carbon tetrachloride under reflux |
The mechanism of action for Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and cellular receptors:
This dual mechanism highlights the compound's potential therapeutic applications.
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate exhibits several notable physical properties:
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents.
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate has several scientific applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7